molecular formula C6H12O3 B8258498 4-Hydroxybutyl acetate

4-Hydroxybutyl acetate

Cat. No. B8258498
M. Wt: 132.16 g/mol
InChI Key: FLVQOAUAIBIIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07354934B2

Procedure details

1,4-Butanediol (0.90 ml, 10.16 mmol) was added to a stirred suspension of NaH (246 mg, 10.25 mmol) in THF (20 ml) at room temperature and stirred for 30 minutes. Acetyl chloride (0.70 mL, 9.84 mmol) was then added to the thick white slurry. Following 45 minutes of stirring, the solution was diluted with diethyl ether (30 mL) and 10 w/v % K2CO3 (aq). The phases were separated and the organic phase washed with 10% K2CO3 (1×15 mL) and brine (1×15 mL). The combined aqueous phase was extracted with diethyl ether (1×30 mL). The organic phase was dried (MgSO4) and concentrated to afford 933 mg crude product as a colourless liquid. Purification by column chromatography (25 g silica, 2:1 hexanes:ethyl acetate) afforded 686 mg of acetic acid 4-hydroxy-butyl ester (51%). 1H NMR (CDCl3) δ 1.58-1.77 (m, 4H), 2.05 (s, 3H), 3.68 (t, 2H, J=6.1 Hz), 4.10 (t, 2H, J=6.4 Hz).
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
246 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[H-].[Na+].[C:9](Cl)(=[O:11])[CH3:10]>C1COCC1.C(OCC)C.C([O-])([O-])=O.[K+].[K+]>[OH:5][CH2:4][CH2:3][CH2:2][CH2:1][O:6][C:9](=[O:11])[CH3:10] |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
246 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Following 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
of stirring
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase washed with 10% K2CO3 (1×15 mL) and brine (1×15 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phase was extracted with diethyl ether (1×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford 933 mg crude product as a colourless liquid
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (25 g silica, 2:1 hexanes:ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCCCCOC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 686 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.